SB 218795

Description

Contextualizing SB 218795 within Pharmacology and Medicinal Chemistry Research

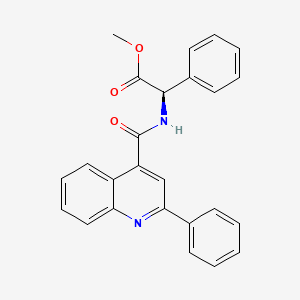

Within pharmacology, this compound is recognized as a non-peptide antagonist of the neurokinin-3 (NK₃) receptor. tocris.comimpurity.com Its activity is characterized by potent, selective, and competitive binding to this receptor subtype. tocris.com Medicinal chemistry research has focused on its chemical structure, exploring the relationship between its molecular features and its biological activity, particularly its affinity and selectivity for the NK₃ receptor. acs.org The compound's structure features a quinoline (B57606) core, a phenyl group, and an acetate (B1210297) moiety. ontosight.ai

Rationale for Scholarly Investigation of this compound

The scholarly investigation of this compound stems from its identification as a compound with specific pharmacological properties and its potential utility in preclinical research.

Identification of this compound as a Compound of Interest

This compound was identified as a compound of interest due to its potent and selective antagonistic activity at the human neurokinin-3 (hNK₃) receptor. acs.org Research has shown a binding affinity (Kᵢ) of 13 nM at hNK₃ receptors expressed in Chinese hamster ovary (CHO) cells. acs.org This affinity, coupled with significant selectivity over other neurokinin receptors (NK₁ and NK₂), highlighted this compound as a valuable tool for studying the specific roles of the NK₃ receptor. acs.org

Potential as a Therapeutic Agent in Preclinical Research

In preclinical research, this compound has demonstrated potential as a therapeutic agent by modulating physiological responses mediated by the NK₃ receptor. Studies in rabbits have shown that this compound is active in vivo, inhibiting agonist-induced pupillary constriction, a response mediated by NK₃ receptors in the iris sphincter muscle. tocris.comnih.gov Furthermore, research in rat models has indicated that this compound can block the augmentation of fear-potentiated startle responses induced by selective NK₃ receptor activation in the basolateral amygdala, suggesting a potential role in conditions related to anxiety or fear. nih.govresearchgate.net

The selectivity profile of this compound is a key aspect of its potential in preclinical studies. The following table summarizes its binding affinity and selectivity data:

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity vs. hNK₃ |

| hNK₃ | 13 nM | - |

| hNK₂ | 1221 nM | ~90-fold |

| hNK₁ | >100 µM | >7000-fold |

Data Source: acs.org

These findings support the use of this compound as a pharmacological tool to investigate the functional roles of NK₃ receptors in various biological systems and disease models.

Historical Development and Key Discoveries of this compound

The historical development of this compound is rooted in the broader effort to discover selective non-peptide antagonists for neurokinin receptors.

Design Based on Chemically Diverse Neurokinin-1 Receptor Antagonists

The design of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor, which includes this compound, was based upon chemically diverse NK-1 receptor antagonists. acs.orgbiocrick.com This approach involved exploring structural modifications to known NK-1 antagonists to identify compounds with altered receptor selectivity, specifically targeting the NK-3 receptor.

Identification of the 4-Quinolinecarboxamide (B1229333) Framework

A key discovery in the development of this class of antagonists was the identification of the 4-quinolinecarboxamide framework as a core structure capable of conferring potent and selective NK₃ receptor antagonism. acs.orgbiocrick.com Through systematic chemical modifications and structure-activity relationship (SAR) studies, researchers identified compounds featuring this framework that exhibited high affinity and selectivity for the hNK₃ receptor. acs.org this compound, specifically the (R)-enantiomer with the chemical name (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide, emerged from these studies as a potent representative of this novel class. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Functional Characterization of Sb 218795 As a Neurokinin Receptor Antagonist

Detailed Receptor Binding and Selectivity Profile of SB 218795

This compound exhibits a well-defined binding and selectivity profile across the neurokinin receptor family, demonstrating high affinity for the human neurokinin-3 (hNK3) receptor and significantly lower affinity for the other subtypes, hNK1 and hNK2.

Potency as a Human Neurokinin-3 (hNK3) Receptor Antagonist (Kᵢ = 13 nM)

This compound is recognized as a potent antagonist of the human neurokinin-3 receptor, with a reported inhibition constant (Kᵢ) of 13 nM at hNK3 receptors. tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.netdcchemicals.com This affinity indicates that this compound binds to the hNK3 receptor with high potency.

Selectivity Ratios Against Other Neurokinin Receptors

A key characteristic of this compound is its considerable selectivity for the hNK3 receptor over the hNK1 and hNK2 receptor subtypes. This selectivity is crucial for targeting specific neurokinin-mediated pathways.

This compound demonstrates approximately 90-fold selectivity for hNK3 receptors compared to hNK2 receptors. tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.net Binding studies have shown a Kᵢ value of 1221 nM at hNK2 receptors. biocrick.comresearchgate.net

The selectivity of this compound is even more pronounced against the hNK1 receptor, showing over 7000-fold selectivity compared to hNK3. tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.net The binding affinity at hNK1 receptors is reported as a Kᵢ value greater than 100 microM. biocrick.comresearchgate.net

The binding affinities and selectivity ratios are summarized in the table below:

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity Ratio (vs hNK3) |

| hNK3 | 13 nM tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.netdcchemicals.com | 1-fold |

| hNK2 | 1221 nM biocrick.comresearchgate.net | ~90-fold tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.net |

| hNK1 | > 100 µM biocrick.comresearchgate.net | ~7000-fold tocris.commedchemexpress.combiocrick.commedkoo.comdcchemicals.comtargetmol.comresearchgate.net |

Selectivity over hNK2 Receptors (~90-fold)

Competitive Nature of NK3 Receptor Antagonism

This compound acts as a competitive antagonist at the NK3 receptor. tocris.commedchemexpress.combiocrick.commedkoo.com This means that this compound competes with endogenous agonists, such as neurokinin B (NKB), for the same binding site on the receptor. Functional studies, such as those conducted in rabbit isolated iris sphincter muscle preparations, have shown that this compound antagonizes the contractile responses induced by NK3 receptor agonists in a surmountable and concentration-dependent manner, consistent with competitive antagonism. medchemexpress.combiocrick.com

Mechanisms of Action at the Cellular and Molecular Level

The mechanism of action of this compound as an NK3 receptor antagonist involves blocking the downstream signaling pathways activated by NK3 receptor agonists. Research into the cellular and molecular mechanisms of NK3 receptor activation in specific brain regions, such as the basolateral amygdala (BLA), has provided insights into how antagonists like this compound exert their effects. nih.govnih.govresearchgate.net

Interaction with G Protein-Coupled Receptors (GPCRs)

Neurokinin receptors, including NK1, NK2, and NK3, are G protein-coupled receptors (GPCRs). nih.govnih.govmedchemexpress.com These receptors are characterized by a structure containing seven transmembrane domains and are involved in mediating the effects of tachykinin peptides like substance P, neurokinin A, and neurokinin B. nih.govnih.govmedchemexpress.com The NK3 receptor is primarily activated by neurokinin B. nih.gov As a selective NK3 receptor antagonist, this compound interacts with the NK3 receptor, blocking the binding of its endogenous ligand, neurokinin B, or other NK3 agonists. tocris.commedchemexpress.comtargetmol.comnih.govacs.orgnih.govnih.gov This blockade prevents the downstream signaling cascades typically initiated by NK3 receptor activation. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Activation of NK3 receptors, being Gq/11-coupled receptors, typically signals through the phospholipase Cβ (PLCβ) pathway. nih.govnih.gov This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLCβ, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govmdpi.comnih.gov These second messengers then trigger various downstream events, including the release of intracellular calcium and activation of protein kinase C. nih.govnih.govmdpi.comnih.gov As an NK3 receptor antagonist, this compound inhibits this signaling cascade by preventing the initial activation of the receptor by its agonist. nih.govnih.gov This disruption of NK3 receptor-mediated signaling can influence various cellular processes.

Influence on Ionic Signaling Mechanisms

Research has elucidated the influence of NK3 receptor activation on ionic signaling mechanisms, and by extension, how this compound, as an antagonist, can modulate these effects. Studies, particularly in the basolateral amygdala (BLA), have shown that NK3 receptor activation by agonists like senktide (B1681736) leads to changes in neuronal excitability mediated by alterations in ion channel activity. nih.govnih.gov this compound has been used to block these effects, confirming they are mediated via the NK3 receptor. nih.govnih.gov

Activation of Non-selective Cation Channels

Activation of NK3 receptors has been shown to lead to the activation of non-selective cation channels. nih.govnih.gov This activation results in an inward current, contributing to neuronal excitation. nih.govnih.govnih.gov this compound, by blocking the NK3 receptor, prevents the initiation of this signaling cascade and thus inhibits the activation of these non-selective cation channels. nih.govnih.gov

Depression of Inwardly Rectifying K+ (Kir) Channels

In addition to activating non-selective cation channels, NK3 receptor activation also causes the depression of inwardly rectifying K+ (Kir) channels, specifically G protein-activated inwardly rectifying K+ (GIRK) channels. nih.govnih.gov The inhibition of Kir channels reduces the outward potassium current, further contributing to neuronal depolarization and increased excitability. nih.govnih.govnih.gov this compound, as an NK3 antagonist, would counteract this effect, preventing the depression of Kir channels induced by NK3 receptor activation. nih.govnih.gov

Involvement of TRPC4/5 Channels

Studies have identified the involvement of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, in the ionic signaling mediated by NK3 receptors. nih.govnih.gov Activation of NK3Rs has been shown to activate TRPC4 and TRPC5 channels, contributing to the inward current observed. nih.govnih.gov These channels are non-selective cation channels. mdpi.com this compound, by blocking the NK3 receptor, inhibits the activation of TRPC4/5 channels that is dependent on NK3 signaling. nih.govnih.gov

Role of Phospholipase Cβ (PLCβ) and PIP2 Depletion

The effects of NK3 receptor activation on ionic channels, including the activation of TRPC4/5 and depression of GIRK channels, are dependent on the function of Phospholipase Cβ (PLCβ). nih.govnih.gov Activation of PLCβ by the Gq/11-coupled NK3 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.govmdpi.comnih.gov Depletion of PIP2 is implicated in the modulation of both TRPC4/5 and Kir channel activity. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, PLCβ-mediated depletion of PIP2 is suggested to be responsible for both the suppression of GIRK channels and the activation of TRPC4/5 channels in this context. researchgate.netresearchgate.net this compound, by preventing NK3 receptor activation, inhibits the downstream activation of PLCβ and the subsequent depletion of PIP2, thereby preventing the associated changes in ionic signaling. nih.govnih.govresearchgate.netresearchgate.net

Here is a summary of the selectivity data for this compound:

| Receptor | Ki (nM) | Selectivity Fold (vs hNK3) |

| hNK3 | 13 | 1 |

| hNK2 | 1221 | ~90 |

| hNK1 | >100000 | >7000 |

Data Source: tocris.commedchemexpress.comtargetmol.comnih.govacs.org

Preclinical Pharmacological Investigations of Sb 218795

In Vitro Pharmacological Studies

In vitro pharmacological studies are essential for characterizing the activity of compounds at a molecular and cellular level. These studies help to understand how a compound interacts with specific biological targets and its functional effects.

Functional Assays in Isolated Tissue Preparations

Functional assays using isolated tissue preparations are valuable for assessing the effects of compounds on physiological responses mediated by specific receptors. The rabbit isolated iris sphincter muscle is one such preparation that has been utilized in the study of neurokinin receptors. nih.govbiocrick.comnih.gov

The rabbit isolated iris sphincter muscle is a preparation used to assess the in vitro functional activity of neurokinin receptor antagonists. nih.gov This tissue exhibits contractile responses to neurokinin receptor agonists like senktide (B1681736) and [MePhe7]-NKB. nih.govnih.gov

SB 218795 has been shown to antagonize contractile responses induced by the NK3 receptor agonist senktide in the rabbit isolated iris sphincter muscle. This antagonism is surmountable and concentration-dependent. nih.govbiocrick.commedchemexpress.com Functional studies in this preparation demonstrated that this compound acts as a competitive antagonist of senktide-induced contraction, with a calculated K_b value of 43 nM. biocrick.comfigshare.com

Here is a table summarizing the antagonism data:

| Agonist | Tissue | Antagonist | Effect on Contraction | K_b Value | Reference |

| Senktide | Rabbit Iris Sphincter | This compound | Antagonism | 43 nM | biocrick.comfigshare.com |

In studies using the rabbit iris sphincter muscle, this compound (at concentrations of 0.3 and 3 µM) did not affect the contractile responses induced by the NK3 receptor agonist [MePhe7]-NKB. nih.govnih.govmedchemexpress.com This indicates a differential effect of this compound on responses mediated by different NK3 receptor agonists in this tissue preparation.

Here is a table summarizing the effect on [MePhe7]-NKB-induced contractions:

| Agonist | Tissue | Antagonist | Concentration of this compound | Effect on Contraction | Reference |

| [MePhe7]-NKB | Rabbit Iris Sphincter | This compound | 0.3 and 3 µM | No effect | nih.govnih.govmedchemexpress.com |

This compound has demonstrated selectivity in the rabbit iris. At a concentration of 3 µM, this compound had no effect on contractions induced by transmural nerve stimulation (2 Hz) or by substance P. nih.govbiocrick.com This finding exemplifies the selectivity of this compound for functional NK3 receptors over NK1 receptors in this rabbit tissue. nih.govbiocrick.com Substance P is known to cause concentration-dependent contraction of the rabbit iridial sphincter muscle, a response that is likely mediated by substance P released from trigeminal nerves innervating the muscle. nih.govsemanticscholar.orgarvojournals.org

Here is a table illustrating the selectivity findings:

| Stimulus | Tissue | Antagonist | Concentration of this compound | Effect on Contraction | Selectivity Implication | Reference |

| Transmural Nerve Stimulation | Rabbit Iris Sphincter | This compound | 3 µM | No effect | Selective over NK1 | nih.govbiocrick.com |

| Substance P | Rabbit Iris Sphincter | This compound | 3 µM | No effect | Selective over NK1 | nih.govbiocrick.com |

Rabbit Isolated Iris Sphincter Muscle Studies

Lack of Effect on [MePhe7]-NKB-Induced Contractions

Binding Analysis in Cell Lines Expressing Human Neurokinin Receptors

Binding analysis studies provide information on the affinity of a compound for specific receptors. This compound has been characterized by binding analysis using cell lines expressing human neurokinin receptors. biocrick.commedchemexpress.comfigshare.com These studies utilized membrane preparations from Chinese hamster ovary (CHO) cells stably expressing human neurokinin-3 receptors (hNK-3-CHO). figshare.comresearchgate.net

This compound is described as a potent and selective non-peptide NK3 receptor antagonist with a K_i of 13 nM for the human NK3 receptor (hNK3). biocrick.commedchemexpress.comambeed.cntargetmol.commedchemexpress.comtargetmol.com Selectivity studies against other human neurokinin receptors, specifically hNK2 and hNK1, revealed significant differences in affinity. biocrick.comfigshare.comambeed.cntargetmol.com this compound demonstrated approximately 90-fold selectivity for hNK3 over hNK2 receptors (with a K_i of 1221 nM for hNK2 in CHO cells) and over 7000-fold selectivity over hNK1 receptors (with a K_i of >100 µM for hNK1 in CHO cells). biocrick.comfigshare.comambeed.cntargetmol.com

Here is a table summarizing the binding affinity data in cell lines expressing human neurokinin receptors:

| Receptor (Human) | Cell Line | Binding Affinity (K_i) | Selectivity Ratio (vs hNK3) | Reference |

| NK3 | CHO | 13 nM | 1 | medchemexpress.comfigshare.comambeed.cntargetmol.com |

| NK2 | CHO | 1221 nM | ~90-fold | biocrick.comfigshare.comambeed.cntargetmol.com |

| NK1 | CHO | >100 µM | >7000-fold | biocrick.comfigshare.comambeed.cntargetmol.com |

Chinese Hamster Ovary (CHO) Cells Expressing hNK3, hNK2, and hNK1

Studies utilizing membrane preparations of Chinese Hamster Ovary (CHO) cells expressing human neurokinin receptors (hNK3, hNK2, and hNK1) have been instrumental in characterizing the binding affinity and selectivity of this compound. Binding analysis revealed that this compound exhibits high affinity for the hNK3 receptor, with a reported Ki value of 13 nM. biocrick.commedchemexpress.comacs.orgnih.govcaymanchem.com

Selectivity studies demonstrated that this compound is significantly selective for hNK3 over the other neurokinin receptors. It showed approximately 90-fold selectivity for hNK3 compared to hNK2 receptors, with a binding Ki of 1221 nM. biocrick.comacs.orgcaymanchem.com The selectivity over hNK1 receptors was even greater, exceeding 7000-fold, with a binding Ki greater than 100 µM. biocrick.comacs.orgcaymanchem.com This binding profile indicates that this compound is a potent and highly selective antagonist for the human NK3 receptor. medchemexpress.comtargetmol.com

| Receptor | Binding Ki (nM) | Selectivity Fold (vs hNK3) |

| hNK3 | 13 | 1 |

| hNK2 | 1221 | ~90 |

| hNK1 | >100000 | >7000 |

In Vivo Pharmacological Characterization

In vivo studies have been conducted to evaluate the pharmacological effects of this compound in living organisms, particularly focusing on models of NK3 receptor activity.

Models of NK3 Receptor Activity

The rabbit eye has served as a useful in vivo model for characterizing NK3 receptor antagonists due to the presence of functional NK3 receptors mediating pupillary constriction (miosis). biocrick.comnih.govnih.gov

NK3 receptor agonists, such as senktide and [MePhe7]-NKB, induce miosis in conscious rabbits. biocrick.comnih.gov This effect can be inhibited by selective NK3 receptor antagonists like this compound. biocrick.commedchemexpress.comnih.govmedchemexpress.com

Intravenous administration of senktide induces concentration-dependent bilateral miosis in conscious rabbits. biocrick.comnih.gov this compound has been shown to inhibit senktide-induced miosis in rabbits. biocrick.commedchemexpress.comtargetmol.commedchemexpress.comtocris.com Studies reported a maximum inhibition of 78% of senktide-induced pupillary constriction by this compound. medchemexpress.comtargetmol.commedchemexpress.com Functional studies in isolated rabbit iris sphincter muscle also demonstrated that this compound is a competitive antagonist of senktide-induced contraction, with a Kb value of 43 nM. acs.orgcaymanchem.com

[MePhe7]-NKB is another NK3 receptor agonist that induces bilateral miosis in conscious rabbits. biocrick.comnih.gov However, in contrast to in vitro studies, [MePhe7]-NKB was found to be approximately 100-fold less potent than senktide in inducing miosis in vivo. biocrick.comnih.govnih.gov While other antagonists like SB 222200 inhibited [MePhe7]-NKB-induced miosis, contractile responses to [MePhe7]-NKB in the rabbit iris sphincter muscle were reported to be unaffected by this compound at concentrations of 0.3 and 3 µM. biocrick.comnih.gov

Inhibition of Agonist-Induced Pupillary Constriction in Rabbits

Senktide-Induced Miosis Antagonism

Behavioral and Functional Studies in Animal Models

While the provided search results primarily focus on the binding and pupillary constriction studies, preclinical pharmacology often involves evaluating the effects of compounds in various animal models to understand their potential impact on behavior and physiological functions related to the target receptor. Animal models are used to study brain-behavior relations and can provide insight into potential therapeutic applications. nih.govnih.gov Although specific detailed behavioral and functional studies of this compound in animal models beyond the pupillary constriction model are not extensively detailed in the immediate search results, the use of selective NK3 receptor antagonists in animal models of disease is a common approach to assess the functional and pathophysiological role of the NK3 receptor and explore therapeutic indications. nih.govresearchgate.net

| Study Type | Model Organism | Key Finding |

| In Vitro Binding | CHO cells | Potent and selective antagonist at hNK3 receptor. biocrick.commedchemexpress.comacs.orgnih.govcaymanchem.com |

| In Vivo Pupillary Constriction (Senktide) | Rabbit | Inhibited senktide-induced miosis. biocrick.commedchemexpress.comtargetmol.commedchemexpress.comtocris.com |

| In Vivo Pupillary Constriction ([MePhe7]-NKB) | Rabbit | Did not affect [MePhe7]-NKB-induced contraction in isolated iris muscle. biocrick.comnih.gov |

Fear-Potentiated Startle Response in Basolateral Amygdala (BLA)

The basolateral amygdala (BLA) is a brain region known to have high densities of NK3 receptors, and its activity is implicated in fear and anxiety responses. nih.govnih.gov The fear-potentiated startle (FPS) paradigm is a behavioral test used to measure conditioned fear in rodents, where the amplitude of the acoustic startle reflex is increased in the presence of a cue previously paired with an aversive stimulus. researchgate.netfrontiersin.org

Augmentation by Senktide and Blockade by this compound

Studies have investigated the role of NK3 receptor activation in the BLA on the fear-potentiated startle response. Microinjection of senktide, a selective NK3 receptor agonist, into the BLA of rats has been shown to augment FPS. nih.govnih.govresearchgate.netresearchgate.netucla.edu This augmentation suggests that activation of NK3 receptors in the BLA increases FPS. nih.govnih.govresearchgate.net

Crucially, this effect of senktide on FPS was blocked by prior injection of the selective NK3 receptor antagonist, this compound. nih.govnih.govresearchgate.netresearchgate.netucla.edu This finding indicates that this compound can counteract the increase in fear-potentiated startle induced by NK3 receptor activation in the BLA. The mechanism involves NK3R-elicited excitation of BLA neurons, mediated by the activation of TRPC4/5 channels and depression of inwardly rectifying K+ (Kir) channels, requiring phospholipase Cβ (PLCβ). nih.govnih.gov

The following table summarizes the observed effects in the fear-potentiated startle model:

| Treatment in BLA | Effect on Fear-Potentiated Startle (FPS) | Blocked by this compound? |

| Senktide (NK3 agonist) | Augmented FPS | Yes |

| Senktide + this compound | No augmentation of FPS (blocked) | Not applicable (this compound is the blocking agent) |

Postsynaptic Actions on Rat Periaqueductal Grey (PAG) Neurons

The periaqueductal grey (PAG) is another brain region where substance P and its receptors are found, and it is involved in pain processing and descending analgesic pathways. nih.govwikidoc.orgnih.govjneurosci.org Whole-cell patch-clamp recordings in rat brain slices have been used to examine the postsynaptic actions of substance P on PAG neurons. nih.gov

Reduction of Substance P-Induced Inward Current

Substance P has been shown to produce an inward current in a subpopulation of PAG neurons. nih.gov This inward current is concentration-dependent. nih.gov Investigations into the receptors involved revealed that the substance P-induced current was reduced by antagonists for NK1, NK2, and NK3 receptors, including this compound. nih.gov This suggests that substance P acts via multiple neurokinin receptors, including NK3 receptors, to exert its effects on these neurons. nih.gov The actions of substance P on PAG neurons appear to involve increasing a non-selective cation conductance and reducing a K+ current, contributing to the excitation of these neurons. nih.gov

The effect of this compound on the substance P-induced inward current in PAG neurons is summarized below:

| Treatment on PAG Neurons | Effect on Substance P-Induced Inward Current |

| Substance P | Produces inward current |

| Substance P + this compound (NK3 antagonist) | Reduces inward current |

Studies on Ovarian Function in Rats

Preclinical studies have also explored the potential involvement of neurokinin receptors in ovarian function. While information directly linking this compound to detailed mechanisms in ovarian function in the provided search results is limited, some studies have investigated the role of related neurokinin receptors and agonists in rat ovarian physiology.

Effects on Corpora Lutea and Cysts

Studies on rat ovarian function, particularly in models of polycystic ovarian phenotype induced by estradiol (B170435) valerate, have examined the role of sympathetic innervation via the superior ovarian nerve (SON) and plexus nerve (PN). frontiersin.org While these studies primarily focus on the effects of denervation and norepinephrine (B1679862) levels, they highlight the presence and importance of structures like corpora lutea (indicating ovulation) and ovarian cysts in these models. frontiersin.org The formation of corpus luteum cysts is a type of functional ovarian cyst that occurs when a corpus luteum fails to regress. pennmedicine.orgradiopaedia.org

Research indicates that denervation of the SON can be more effective than PN denervation in reducing the increased number of cysts and promoting the presence of corpora lutea in these rat models, suggesting a role for neural pathways in cyst formation and ovulation. frontiersin.org Although this compound's direct effects on corpora lutea and cysts are not explicitly detailed in the provided results, its action as an NK3 antagonist suggests a potential area of investigation given the involvement of neurokinins in reproductive processes. wikipedia.org

Observed Non-specific Inflammatory Response

One search result mentions studies on experimentally induced ovarian cysts in rats, focusing on the origin of ovarian cyst fluid and analyzing components like amino acids and proteins in blood and cyst fluid. nih.gov While this study examines the composition of cyst fluid, it does not directly link this compound to inflammatory responses in the ovary. However, substance P is known to be involved in inflammatory processes more broadly. wikidoc.org Without specific data on this compound's effects on ovarian inflammation in the provided search results, a detailed discussion based solely on the compound is not possible within the strict constraints of the prompt.

| Ovarian Structure/Condition | Relevant Findings (General Rat Studies) | Potential Link to Neurokinins (Based on broader literature) |

| Corpora Lutea | Presence indicates ovulation; affected by sympathetic denervation in cyst models. frontiersin.org | Neurokinins, particularly NKB acting on NK3 receptors, are involved in regulating LH secretion, which is crucial for ovulation and corpus luteum function. wikipedia.org |

| Ovarian Cysts | Increased in certain rat models; reduced by SON denervation. frontiersin.org Fluid composition analyzed in experimental models. nih.gov | Potential indirect link via neurokinin involvement in hormonal regulation and neural control of ovarian function. |

| Inflammatory Response | Not specifically detailed for this compound in provided ovarian studies. | Substance P is generally associated with inflammatory processes. wikidoc.org |

Axon Regeneration Studies

Axon regeneration is a critical process following nervous system injury, particularly in the context of peripheral nerve damage and, more challengingly, central nervous system (CNS) insults like optic nerve crush. While the peripheral nervous system (PNS) possesses a greater intrinsic regenerative capacity, CNS regeneration is significantly limited by factors including the inhibitory environment at the injury site and the reduced intrinsic growth ability of mature CNS neurons. Preclinical research explores various strategies to promote axon regrowth and restore functional connectivity.

In Vitro and In Vivo Axon Regeneration from Axotomized Peripheral Nervous System (PNS) Neurons

Studies investigating axon regeneration often utilize both in vitro and in vivo models of PNS injury. In vitro models, such as dissociated neuronal cultures, allow for detailed examination of molecular mechanisms underlying neurite outgrowth, while in vivo models, typically involving nerve transection or crush in rodents, provide insights into the complex interplay between neurons and their environment during regeneration. PNS neurons, such as those in dorsal root ganglia (DRG), generally exhibit a robust regenerative response after injury compared to CNS neurons.

Accelerated Functional Recovery After Peripheral Nerve Injury (PNI)

Peripheral nerve injuries (PNI) can lead to significant functional deficits, including loss of motor and sensory function, chronic pain, and muscle atrophy. While surgical techniques like nerve repair and grafting exist, complete functional recovery is often not achieved, partly due to factors like perineural scarring. Research in PNI models aims to identify interventions that can accelerate the natural regenerative process and improve functional outcomes. Evaluating functional recovery typically involves behavioral tests assessing motor coordination, sensory perception, and muscle function over time.

Induction of Central Nervous System (CNS) Axon Regeneration After Optic Nerve Crush (ONC)

Unlike the PNS, the adult mammalian CNS has limited regenerative capacity. Optic nerve crush (ONC) is a widely used model to study CNS axon regeneration failure, as the optic nerve consists of the axons of retinal ganglion cells (RGCs), which are CNS neurons. Following ONC, RGC axons degenerate, and the inhibitory environment of the optic nerve glia and the formation of a glial scar impede regeneration. Strategies to induce CNS axon regeneration after ONC include enhancing the intrinsic growth capacity of RGCs and modifying the inhibitory environment. While achieving full-length regeneration and functional recovery remains a significant challenge, some experimental approaches have shown promise in promoting RGC axon regrowth into and beyond the crush site.

Elucidation of Underlying Mechanism in Axon Regeneration

Understanding the molecular and cellular mechanisms that govern axon regeneration is crucial for developing effective therapies. This involves investigating intracellular signaling pathways, the role of the cytoskeleton, epigenetic modifications, and the influence of the extracellular environment, including inhibitory molecules and glial cell responses. Factors that promote regeneration in the PNS or during development are often studied to identify potential targets for enhancing CNS regeneration. Research also focuses on the role of various proteins and transcription factors that regulate the expression of regeneration-associated genes.

Table 1: Compound Name and PubChem CID

| Compound Name | PubChem CID |

| This compound | 6604858 |

Axon Regeneration Studies

Axon regeneration is a fundamental process following injury to the nervous system, essential for the potential restoration of function. The capacity for regeneration differs significantly between the peripheral nervous system (PNS) and the central nervous system (CNS), with the PNS exhibiting a more robust regenerative response. Preclinical investigations into compounds like this compound aim to identify agents that can enhance this process in both systems.

In Vitro and In Vivo Axon Regeneration from Axotomized Peripheral Nervous System (PNS) Neurons

Studies of axon regeneration from axotomized PNS neurons are conducted using both in vitro and in vivo approaches. In vitro models, such as cultured dorsal root ganglia (DRG) neurons, allow for controlled environments to study the intrinsic regenerative capacity of neurons and the direct effects of pharmacological agents on neurite outgrowth. In vivo models, often involving sciatic nerve crush or transection in rodents, provide a more complex environment that includes the interplay between injured neurons, Schwann cells, and the immune system, all of which influence regeneration. PNS neurons generally regenerate spontaneously after injury, a process involving Wallerian degeneration of the distal axon segment and the activation of intrinsic growth programs in the neuronal cell body.

Accelerated Functional Recovery After Peripheral Nerve Injury (PNI)

Peripheral nerve injury (PNI) can result in significant and sometimes permanent functional deficits. Recovery after PNI involves not only anatomical regeneration of axons across the injury site but also the re-establishment of functional connections with target tissues. Despite the inherent regenerative capacity of the PNS, complete functional recovery is often incomplete, particularly after severe injuries. Preclinical studies evaluate the potential of therapeutic interventions to accelerate and improve the quality of functional recovery. Assessments typically include behavioral tests to measure motor and sensory function, as well as electrophysiological studies to evaluate nerve conduction and muscle reinnervation. Factors such as the severity and type of injury, as well as the presence of scarring, can impact the extent of functional recovery.

Induction of Central Nervous System (CNS) Axon Regeneration After Optic Nerve Crush (ONC)

Regeneration of injured axons in the adult mammalian CNS is significantly limited. The optic nerve crush (ONC) model is a widely used paradigm to study the challenges and potential strategies for inducing CNS axon regeneration. Following ONC, retinal ganglion cell (RGC) axons, which form the optic nerve, undergo degeneration. The CNS environment, characterized by inhibitory molecules associated with myelin debris and glial scarring, actively impedes axon growth. Experimental strategies to promote RGC axon regeneration after ONC include enhancing the intrinsic growth state of RGCs and modifying the inhibitory milieu of the injured optic nerve. While robust, long-distance regeneration and functional visual recovery remain elusive goals, preclinical research in ONC models has demonstrated that interventions can promote a certain degree of axon regrowth.

Elucidation of Underlying Mechanism in Axon Regeneration

The process of axon regeneration is governed by complex molecular and cellular mechanisms. Following injury, a cascade of events is initiated, including calcium influx at the injury site and retrograde signaling to the neuronal cell body. This leads to changes in gene expression, including the upregulation of regeneration-associated genes (RAGs). Key intracellular signaling pathways, such as the cAMP pathway and the MAPK pathways (including JNK and p38 MAPK), play important roles in regulating the intrinsic growth capacity of neurons. The cytoskeleton, particularly microtubule dynamics and actin remodeling, is critical for growth cone formation and extension. Epigenetic modifications, such as histone acetylation, also influence the expression of genes involved in regeneration. Understanding these underlying mechanisms provides potential targets for pharmacological interventions aimed at promoting axon regeneration.

Structure Activity Relationship Sar and Medicinal Chemistry of Sb 218795

Elucidating SARs of SB 218795

The elucidation of the SARs of this compound involved the design and evaluation of a series of compounds based on the 4-quinolinecarboxamide (B1229333) framework. This research aimed to understand how modifications to the chemical structure influenced binding affinity and selectivity for the NK3 receptor. Through systematic structural changes and subsequent biological testing, researchers identified key features essential for potent antagonism. acs.orgnih.govbiocrick.com

Binding analysis using membrane preparations of Chinese hamster ovary (CHO) cells expressing human NK3 receptors (hNK3-CHO) was a crucial method in establishing clear SARs. acs.orgnih.govbiocrick.com These studies allowed for the quantitative assessment of the affinity of different analogs for the target receptor, providing data to correlate structural variations with biological activity.

Identification of Key Structural Features for NK3 Receptor Antagonism

Research into this compound and its analogs has highlighted specific structural elements critical for its activity as an NK3 receptor antagonist.

Significance of the 4-Quinolinecarboxamide Framework

The 4-quinolinecarboxamide framework has been identified as a core structural motif for a class of potent and selective non-peptide NK3 receptor antagonists, including this compound. acs.orgnih.govbiocrick.com This framework served as the foundation upon which chemical modifications were made to optimize activity and selectivity. The presence and specific arrangement of the quinoline (B57606) ring and the carboxamide linkage are fundamental to the interaction with the NK3 receptor binding site.

Role of the (R)-Enantiomer for Biological Activity

This compound is the (R)-enantiomer of N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide. acs.orgnih.gov Studies have demonstrated that the biological activity, specifically potent NK3 receptor antagonism, resides predominantly in the (R)-configuration. acs.orgnih.gov This indicates a stereoselective interaction with the NK3 receptor, where the specific three-dimensional arrangement of the atoms in the (R)-enantiomer is crucial for optimal binding and functional antagonism. The (R)-enantiomer (this compound) showed a significantly higher affinity for the human NK3 receptor compared to other neurokinin receptors. acs.orgnih.gov

Table 1: Binding Affinity of this compound for Human Neurokinin Receptors

| Receptor | Binding Affinity (Ki) | Selectivity vs. hNK3 |

| hNK3 | 13 nM acs.orgnih.gov | 1x |

| hNK2 | 1221 nM acs.orgnih.gov | ~90-fold acs.orgnih.gov |

| hNK1 | >100 μM acs.orgnih.gov | >7000-fold acs.orgnih.gov |

This data highlights the significant selectivity of this compound for the NK3 receptor over NK2 and NK1 receptors. acs.orgnih.gov

Design and Synthesis of Analogs and Bioisosteres

Following the identification of the key structural features, medicinal chemistry efforts focused on designing and synthesizing analogs and bioisosteres of this compound to further explore the SAR and potentially improve properties. nih.gov

4-Heteroaryl-2-phenylquinolines as Bioisosteres of this compound

Substituted 4-heteroaryl-2-phenylquinolines have been synthesized and investigated as bioisosteres of the NK3 antagonist this compound. nih.gov Bioisosterism involves the replacement of a functional group or atom with another that has similar steric, electronic, and physicochemical properties, aiming to improve pharmacokinetic or pharmacodynamic characteristics without significantly altering the biological activity. u-tokyo.ac.jp While these heteroaryl variants can be regarded as bioisosteres, studies indicated that they generally displayed lower activity compared to the parent this compound template. nih.gov

Impact of Ring Electronic Distribution and Hydrogen Bond Donor/Acceptor Positions on Selectivity

Research into analogs and bioisosteres, including the 4-heteroaryl-2-phenylquinolines, has explored the impact of ring electronic distribution and the position of hydrogen bond donor and acceptor groups on receptor selectivity. nih.govacs.orgnih.gov The electronic properties of the aromatic rings within the structure can influence interactions with the receptor binding site through mechanisms such as pi-pi stacking or influencing the polarity of nearby functional groups. ashp.org

Furthermore, the ability of a molecule to form hydrogen bonds with specific amino acid residues in the receptor binding pocket is a critical determinant of binding affinity and selectivity. nih.govresearchgate.netresearchgate.net The placement and nature of hydrogen bond donors and acceptors within the antagonist structure, such as those present in the carboxamide linkage or potential heteroaryl substituents, play a significant role in establishing favorable interactions with the NK3 receptor while minimizing interactions with NK1 and NK2 receptors. nih.govresearchgate.netresearchgate.net Studies on 4-heteroaryl-2-phenylquinolines, for instance, suggested that the electronic distribution of the rings and the positions of hydrogen bond donor and acceptor sites influenced their selectivity profiles towards NK2 and NK3 receptors. nih.gov

Table 2: Examples of Structural Modifications and Observed Trends (Illustrative based on general SAR principles and search results)

| Structural Modification (relative to this compound) | Potential Impact on Activity/Selectivity | Relevant Concepts |

| Modification of the 4-quinolinecarboxamide framework | Can significantly alter binding affinity and selectivity for NK3 vs. other NK receptors. acs.orgnih.govbiocrick.com | Core framework interactions with binding site. |

| Changing the stereochemistry at the α-carbon | Loss of potency and selectivity if the (R)-configuration is not maintained. acs.orgnih.gov | Stereospecific receptor binding. |

| Replacement of quinoline or phenyl rings with heteroaryl groups (Bioisosteres) | Can impact activity and selectivity; often results in lower activity than the parent compound in the case of 4-heteroaryl-2-phenylquinolines as this compound bioisosteres. nih.gov | Bioisosteric replacement, altered electronic and steric properties. |

| Changes in hydrogen bond donor/acceptor positions | Can influence specific interactions with receptor residues, affecting affinity and selectivity. nih.govacs.orgnih.govresearchgate.netresearchgate.net | Hydrogen bonding interactions in the binding site. |

| Altering ring electronic distribution | Can affect pi-pi interactions and polarity, influencing binding affinity and potentially selectivity. nih.govashp.org | Electronic effects (resonance, induction) on binding. |

This table illustrates the types of structural modifications investigated and the general principles guiding SAR studies in the context of NK3 receptor antagonists like this compound.

Implications for Rational Drug Design and Optimization

The discovery and characterization of this compound have provided significant insights with direct implications for the rational design and optimization of neurokinin-3 (NK3) receptor antagonists. This compound, identified as (−)-(R)—N-(α-methoxycarbonylbenzyl)-2-phenylquinoline-4-carboxamide, belongs to a novel class of potent, selective, and non-peptide NK3 receptor antagonists featuring the 4-quinolinecarboxamide framework google.comacs.orgnih.gov. This class was designed based on chemical modifications of chemically diverse NK1 receptor antagonists, demonstrating a successful strategy of leveraging existing antagonist scaffolds for targeting different receptor subtypes within the tachykinin family acs.orgnih.gov.

Detailed structure-activity relationships (SARs) were established during the characterization of a series of novel compounds, including this compound, using binding analysis with membrane preparations of Chinese hamster ovary (CHO) cells expressing the human neurokinin-3 receptor (hNK-3-CHO) acs.orgnih.govresearchgate.net. These studies revealed that the 4-quinolinecarboxamide framework is crucial for potent NK3 receptor binding. This compound (compound 65 in the original studies) emerged from these SAR studies as one of the most potent compounds within this novel class acs.orgnih.gov.

Key data highlighting the potency and selectivity of this compound are presented in the table below:

| Receptor | Binding Affinity (Ki) | Selectivity vs hNK3 |

| hNK3 (CHO cells) | 13 nM | - |

| hNK2 (CHO cells) | 1221 nM | ~90-fold |

| hNK1 (CHO cells) | >100 µM | >7000-fold |

Data derived from binding analysis in CHO cells expressing human neurokinin receptors acs.orgnih.gov.

This distinct selectivity profile, particularly the high selectivity against hNK1 and hNK2 receptors, is a critical factor for rational drug design, allowing for the development of compounds that specifically target NK3 receptors with a reduced likelihood of off-target effects mediated by other tachykinin receptors acs.orgnih.gov.

Functional studies further supported the antagonist activity of this compound. In vitro studies using the rabbit isolated iris sphincter muscle preparation demonstrated that this compound is a competitive antagonist of the contractile response induced by senktide (B1681736), a potent and selective NK3 receptor agonist, with a Kb of 43 nM acs.orgnih.gov. In vivo studies showed that this compound is active, inhibiting agonist-induced pupillary constriction biocrick.com. These findings provide valuable functional data that complement the binding affinities and are essential for optimizing compounds for biological efficacy.

The identification of this compound as a potent and selective hNK3 receptor antagonist established it as a useful lead compound for further chemical optimization acs.orgnih.gov. The established SARs for the 4-quinolinecarboxamide series provide a foundation for medicinal chemists to design analogs with potentially improved potency, selectivity, pharmacokinetic properties, or reduced potential for off-target interactions. For instance, studies on substituted 4-heteroaryl-2-phenylquinolines, considered bioisosters of this compound, showed lower activity, underscoring the importance of specific structural elements present in this compound for optimal NK3 receptor antagonism researchgate.net. This highlights how the SAR information derived from this compound guides the selection and modification of chemical moieties during the optimization process.

Therapeutic Potential and Translational Research of Sb 218795

Potential Applications in Neurological Disorders

SB 218795's role as a selective NK3 receptor antagonist has led to investigations into its potential in treating various neurological conditions. medchemexpress.comontosight.ai

Fear and Anxiety Disorders

Research suggests a link between NK3 receptor activation and fear and anxiety responses. The basolateral amygdala (BLA) has high densities of NK3 receptors. nih.govnih.gov Studies in rats have shown that activation of NK3 receptors in the BLA augmented fear-potentiated startle (FPS), a measure of fearful arousal. nih.govnih.gov This effect was blocked by prior administration of the selective NK3 receptor antagonist this compound, indicating that NK3 receptor activation in the BLA contributes to increased FPS. nih.govnih.gov These findings suggest a potential mechanism by which NK3 receptor activation excites BLA neurons and enhances FPS, providing a rationale for exploring NK3 antagonists like this compound for fear and anxiety disorders. nih.govnih.gov

Data from a study on fear-potentiated startle in rats:

| Treatment | Effect on Fear-Potentiated Startle |

| Senktide (B1681736) (NK3R agonist) | Augmented FPS |

| This compound + Senktide | Blocked Senktide-induced FPS |

Schizophrenia (in context of NK3R antagonists)

NK3 receptor antagonists have been investigated as potential treatments for schizophrenia. wikipedia.orggoogle.comnih.gov While specific detailed research findings for this compound in schizophrenia are not prominently available in the provided context, other selective NK3 receptor antagonists like osanetant (B1677505) and talnetant (B1681221) have shown promise in clinical trials for schizophrenia, demonstrating improvement in positive symptoms without major side effects reported thus far. wikipedia.orgnih.govmedchemexpress.com The tachykinin receptor 3 (TACR3) gene encodes the NK3 receptor, and animal studies have indicated that agonist-induced stimulation of the NK3 receptor can lead to excessive dopamine (B1211576) release in striatal areas, which is relevant to the pathophysiology of schizophrenia. genecards.org This provides a basis for the investigation of NK3 antagonists in this disorder.

Role in Other Disease Areas

Beyond neurological disorders, this compound and other NK3 receptor antagonists are being explored for potential applications in other disease areas. ontosight.ai For example, NK3 receptor antagonists like fezolinetant (B607441) have been approved for treating vasomotor symptoms associated with menopause. wikipedia.orgnih.govscielo.org.co This indicates that NK3 receptor modulation has relevance outside of traditional neurological conditions, suggesting potential for this compound in other areas where NK3 receptor activity plays a role.

Oncology

Research into the therapeutic potential of this compound includes investigation in the area of oncology. ontosight.ai While specific detailed research findings on this compound directly in oncology are limited in the provided search results, neurokinin receptor antagonists, in general, are being explored for potential applications in cancer patients. google.com This includes potential benefits in reducing or eliminating social isolation stress in cancer patients, which may improve prognosis. google.com Targeting exosome biogenesis and release, a process that may be influenced by neurokinin receptors, is also being investigated for potential clinical implications in cancer therapy.

Infectious Diseases

Comparative Analysis with Other Neurokinin Receptor Antagonists

This compound is characterized by its activity as a neurokinin receptor antagonist, specifically targeting the NK3 receptor. tocris.com Comparing its properties and effects with other antagonists provides insight into its potential applications and advantages.

Distinguishing this compound from NK1 and NK2 Antagonists

This compound demonstrates significant selectivity for the human NK3 receptor compared to the NK1 and NK2 receptors. tocris.combiocrick.com In binding studies using Chinese hamster ovary (CHO) cells expressing human neurokinin receptors, this compound showed a Ki of 13 nM for hNK3. tocris.combiocrick.com Its selectivity profile indicates it is about 90-fold selective for hNK3 versus hNK2 receptors (Ki = 1221 nM) and over 7000-fold selective versus hNK1 receptors (Ki = >100 μM). tocris.combiocrick.com

In functional studies, this compound has been shown to competitively antagonize NK3 receptor-mediated responses. For instance, in rabbit isolated iris sphincter muscle preparations, it acted as a competitive antagonist of contractions induced by the selective NK3 receptor agonist senktide, with a Kb of 43 nM. biocrick.comacs.org In contrast, studies investigating the involvement of different tachykinin receptor subtypes in substance P-induced currents in dorsal root ganglion neurons found that while a selective NK1 antagonist significantly blocked the current, this compound (an NK3 antagonist) and an NK2 antagonist only partially inhibited it, further highlighting the distinct roles and antagonist specificities for each receptor subtype. nih.gov Similarly, in studies on neonatal rat nucleus tractus solitarii neurons, an NK1 antagonist blocked substance P-induced facilitation of barium currents, while this compound and an NK2 antagonist had no such effect.

The following table summarizes the selectivity of this compound for neurokinin receptors:

| Receptor | Binding Ki (nM) at human receptors (CHO cells) | Selectivity Fold vs hNK3 |

| hNK3 | 13 tocris.combiocrick.com | 1x |

| hNK2 | 1221 tocris.combiocrick.com | ~90x tocris.combiocrick.com |

| hNK1 | >100,000 (>100 μM) tocris.combiocrick.com | >7000x tocris.combiocrick.com |

Comparison with Other NK3 Antagonists (e.g., Talnetant, SB 222200, Osanetant)

This compound belongs to a class of quinoline (B57606) NK3 receptor antagonists. acs.orgresearchgate.net Other compounds in this class or studied for similar NK3 antagonistic activity include Talnetant (SB 223412), SB 222200, and Osanetant (SR142801). researchgate.netscielo.org.comedchemexpress.comnih.gov

In comparative in silico analyses evaluating drug-likeness rules and physicochemical properties, this compound and SB 222200 exhibited higher compliance compared to Osanetant and Talnetant. researchgate.netscielo.org.co While ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation showed disparities among the groups, no significant difference was reported statistically. researchgate.netscielo.org.co Pharmacokinetic properties varied irregularly among the studied compounds. researchgate.netscielo.org.co

In in vivo studies in conscious rabbits, senktide-induced miosis (pupillary constriction), an NK3 receptor-mediated response, was inhibited by this compound, SB 222200, SB 223412 (Talnetant), and SR 142801 (Osanetant). nih.gov This indicates that these compounds are active in vivo as NK3 antagonists. nih.gov

Research also compares the effects of these antagonists in specific biological contexts. For example, microinjection of senktide into the basolateral amygdala (BLA) of rats augmented fear-potentiated startle, and this effect was blocked by prior injection of this compound, suggesting NK3 receptor activation in the BLA increases this response. nih.govresearchgate.net

The following table provides a comparison of binding affinities for several NK3 antagonists:

| Compound | Target | Binding Ki (nM) at human receptors |

| This compound | hNK3 | 13 tocris.commedchemexpress.comtargetmol.com |

| Talnetant | hNK3 | 1.4 medchemexpress.commedchemexpress.com |

| SB 222200 | hNK3 | 4.4 (human) targetmol.com |

| Osanetant | hNK3 | Selective NK3 antagonist medchemexpress.commedchemexpress.com |

Note: Binding affinities can vary depending on the specific assay conditions and cell lines used.

Future Research Directions in Preclinical Development

Research into this compound and related compounds is ongoing, with studies focusing on synthesis, characterization, and biological evaluation to explore their therapeutic potential. ontosight.ai Preclinical development is a critical phase in the drug discovery pipeline, involving laboratory and animal testing to assess potential effects before human trials. clinsurggroup.comnih.gov

Investigation of Comprehensive Safety and Efficacy Profile

While the user explicitly excluded "Safety/adverse effect profiles," research has investigated the efficacy profile of this compound, particularly in the context of its NK-3 receptor antagonist activity. Studies have characterized this compound as a potent, selective, and competitive non-peptide NK-3 receptor antagonist biocrick.com. Its binding affinity (Ki) for the human NK-3 receptor in Chinese hamster ovary (CHO) cells expressing the receptor is reported as 13 nM biocrick.comacs.org.

Selectivity studies have demonstrated that this compound exhibits significantly higher selectivity for the human NK-3 receptor compared to other neurokinin receptors, specifically the NK-2 and NK-1 receptors. It shows approximately 90-fold selectivity over hNK-2 receptors (Ki = 1221 nM) and over 7000-fold selectivity over hNK-1 receptors (Ki = >100 µM) biocrick.comacs.orgmedchemexpress.commedchemexpress.com.

In vitro functional studies using rabbit isolated iris sphincter muscle preparations have shown that this compound acts as a competitive antagonist of the contractile response induced by senktide, a potent and selective NK-3 receptor agonist, with a Kb of 43 nM biocrick.comacs.org. In vivo studies in conscious rabbits have further demonstrated the efficacy of this compound in inhibiting NK-3 receptor-mediated pupillary constriction induced by senktide biocrick.commedchemexpress.comnih.govnih.gov. This compound (at 3 µM) had no effect on contractions induced by transmural nerve stimulation or substance P, indicating its selectivity for functional NK-3 receptors over NK-1 receptors in this model nih.govnih.gov.

Data on the binding affinity and selectivity of this compound are summarized in the table below:

| Target Receptor | Binding Affinity (Ki) | Selectivity Fold |

| hNK-3 | 13 nM biocrick.comacs.org | - |

| hNK-2 | 1221 nM acs.org | ~90-fold vs hNK-3 biocrick.comacs.orgmedchemexpress.commedchemexpress.com |

| hNK-1 | >100 µM acs.org | >7000-fold vs hNK-3 biocrick.comacs.orgmedchemexpress.commedchemexpress.com |

In other research contexts, this compound has been used as a selective NK-3 receptor antagonist to investigate the involvement of tachykinergic pathways in various physiological processes. For instance, it was used at a concentration of 1 µM in studies exploring the role of the P2X7 purinergic receptor in colonic motor dysfunction associated with bowel inflammation in rats, to prevent the activation of tachykinergic pathways plos.org. It has also been employed at 3 µM in studies investigating the antinociceptive role of substance P in acid-induced chronic muscle pain, helping to determine the participation of different tachykinin receptor subtypes pnas.org.

Exploration of Potential Drug-Drug Interactions

Information specifically detailing drug-drug interactions involving this compound is limited in the provided search results. General principles of drug-drug interactions involve one drug affecting the pathway or clinical effects of another, potentially through mechanisms such as enzyme inhibition or induction, or competition for transporters hiv.govnih.govdrugbank.com. Pharmacokinetic interactions can lead to altered drug levels, while pharmacodynamic interactions can modify clinical effects drugbank.com. Assessing the risk of drug-drug interactions is a systematic process that considers a drug's characteristics related to metabolizing enzymes and transporters nih.gov. While the search results discuss drug-drug interactions in a general context and in relation to other compounds hiv.govnih.govdrugbank.comdrugs.comhep-druginteractions.org, specific experimental or predicted drug-drug interactions for this compound are not detailed.

Application of Advanced Predictive Modeling

The application of advanced predictive modeling in the context of this compound research is not explicitly detailed in the provided search results. However, predictive modeling is a widely used approach in drug discovery and development to evaluate potential risks, predict compound properties, and optimize models using available data arxiv.orginstem.comyoutube.comscispace.com. This can involve using computational methods to predict outcomes based on chemical structures or other data instem.comscispace.com. While one search result mentions a predictive model for long-range effects in a study that also involved this compound, the specifics of the model's application to this compound itself are not elaborated researchgate.net. Another result mentions a data mining approach to build a predictive model for purine (B94841) and dihydropurine compounds, but this is not directly linked to this compound scispace.com. The integration of knowledge from proprietary data sources can enhance the predictive accuracy of in silico models instem.com.

Research Methodologies and Techniques Employed in Sb 218795 Studies

In Vitro Experimental Methodologies

In vitro studies provide controlled environments to examine the direct interactions of SB 218795 with NK3 receptors and the resulting cellular responses.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity and selectivity of a compound for a specific receptor. In studies involving this compound, this method is used to determine its binding characteristics at human and rabbit NK3 receptors, as well as its selectivity against other neurokinin receptor subtypes (NK1 and NK2).

Membrane preparations from cells expressing recombinant human NK3 receptors (hNK3-CHO cells) are commonly used in these assays. nih.gov The binding of a radiolabeled NK3 receptor agonist, such as [¹²⁵I]-[MePhe⁷]-NKB, to these membranes is measured in the presence of varying concentrations of this compound. nih.gov Non-specific binding is determined using an excess of unlabeled agonist. nih.gov

This compound has demonstrated high affinity for the human NK3 receptor, with a reported Ki value of 13 nM. nih.govtargetmol.comdcchemicals.commedchemexpress.com Selectivity studies using radioligand binding have shown that this compound is approximately 90-fold selective for hNK3 over hNK2 receptors (Ki = 1221 nM) and over 7000-fold selective over hNK1 receptors (Ki = >100 µM). nih.govtargetmol.commedchemexpress.com Similar affinity has been observed for this compound at the cloned rabbit NK3 receptor compared to the human NK3 receptor. nih.gov

Data from Radioligand Binding Assays:

| Receptor Subtype (Species) | Ligand | Technique | Ki (nM) | Selectivity Fold (vs hNK3) | Source |

| hNK3 (CHO cells) | [¹²⁵I]-[MePhe⁷]-NKB | Radioligand Binding | 13 | 1 | nih.govtargetmol.commedchemexpress.com |

| hNK2 (CHO cells) | Not specified | Radioligand Binding | 1221 | ~90 | nih.govtargetmol.commedchemexpress.com |

| hNK1 (CHO cells) | Not specified | Radioligand Binding | >100000 | >7000 | nih.govtargetmol.commedchemexpress.com |

| Rabbit NK3 | [¹²⁵I]-[MePhe⁷]-NKB | Radioligand Binding | Similar to hNK3 | - | nih.gov |

Functional Contraction Studies

Functional contraction studies are employed to assess the ability of this compound to antagonize NK3 receptor-mediated contractile responses in isolated smooth muscle preparations. The rabbit isolated iris sphincter muscle is a widely used tissue for this purpose due to its rich expression of NK3 receptors. nih.govmedchemexpress.combiocrick.comnih.govresearchgate.net

In these studies, the muscle tissue is suspended in an organ bath, and contractile responses are induced by adding selective NK3 receptor agonists, such as senktide (B1681736) or [MePhe⁷]-NKB. nih.govmedchemexpress.combiocrick.comnih.gov The effect of pre-incubating the tissue with varying concentrations of this compound on the agonist-induced contractions is then measured. medchemexpress.combiocrick.com

This compound has been shown to competitively antagonize senktide-induced contractile responses in the rabbit isolated iris sphincter muscle in a concentration-dependent manner. medchemexpress.combiocrick.com An apparent pKB value of 7.4±0.06 has been reported for this compound against senktide-induced contractions in this preparation. nih.gov At concentrations up to 3 µM, this compound did not affect contractions induced by transmural nerve stimulation (2 Hz) or substance P, demonstrating its selectivity for functional NK3 receptors over NK1 receptors in this tissue. biocrick.comnih.gov

Functional contraction studies have also been conducted in other tissues, such as the murine ileum and human colon, where tachykinin receptors mediate contractions. In the murine ileum, this compound diminished contractions caused by NK3 receptor agonists. researchgate.net In human colonic preparations, this compound has been used in combination with antagonists for other neurokinin receptors to isolate specific pathways. nih.govnih.gov

Data from Functional Contraction Studies:

| Tissue (Species) | Agonist | This compound Effect | pKB / Effect Concentration | Source |

| Iris Sphincter Muscle (Rabbit) | Senktide | Competitive Antagonist | pKB = 7.4±0.06 (at 0.3 and 3 µM) nih.gov | medchemexpress.combiocrick.comnih.gov |

| Iris Sphincter Muscle (Rabbit) | [MePhe⁷]-NKB | No effect (at 0.3 and 3 µM) | - | medchemexpress.comnih.gov |

| Iris Sphincter Muscle (Rabbit) | Transmural nerve stimulation (2 Hz) | No effect (at 3 µM) | - | biocrick.comnih.gov |

| Iris Sphincter Muscle (Rabbit) | Substance P | No effect (at 3 µM) | - | biocrick.comnih.gov |

| Ileum (Murine) | NK3 agonists | Diminished contractions | - | researchgate.net |

| Colon (Human) | Electrical Stimulation (Tachykininergic) | Used in combination with other antagonists to isolate pathways | - | nih.govnih.gov |

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recordings are an electrophysiological technique used to measure ion currents across the membrane of a single cell. This method allows for the investigation of how this compound affects the electrical activity of neurons or other cells that express NK3 receptors.

In studies on rat periaqueductal grey (PAG) neurons, substance P was shown to induce an inward current, which was reduced by this compound (at 3 µM), alongside antagonists for NK1 and NK2 receptors. nih.gov This suggests that substance P can act via NK3 receptors in these neurons, and this compound can block this effect.

Whole-cell patch-clamp has also been used to study the effects of NK3 receptor activation on neuronal excitability in the rat basolateral amygdala (BLA). Microinjection of senktide into the BLA augmented fear-potentiated startle, and this effect was blocked by prior injection of this compound. researchgate.netresearchgate.netresearchgate.net These studies indicated that NK3 receptor activation increased the excitability of principal neurons in the BLA, and this compound could counteract this.

While some studies using patch-clamp have investigated the effects of neurokinins and other antagonists on ion channels or currents researchgate.netblackwellpublishing.com, direct detailed findings specifically on this compound's interaction with ion channels via patch-clamp were not prominently available in the provided snippets.

Immunoblot Analysis

Immunoblot analysis, also known as Western blotting, is a technique used to detect specific proteins in a sample. While the provided snippets mention immunoblot analysis in the context of detecting proteins like HER2, p42/44-MAPK, Akt, and NK-1R in breast cancer cell lines treated with various substances including this compound aacrjournals.org, and detecting adenosine (B11128) deaminase and A2B receptors in colonic tissue nih.gov, detailed findings specifically demonstrating the direct use of immunoblot analysis to study this compound's mechanism or target protein levels were not extensively described in the search results. This compound was used as an antagonist in these studies to investigate the role of NK3 receptors in certain cellular pathways, and the effects on downstream protein phosphorylation or expression were then assessed via immunoblotting. aacrjournals.org

For example, in breast cancer cell lines, the effects of triple inhibition of NK-1R, NK-2R, and NK-3R with respective antagonists, including this compound, on the phosphorylation levels of HER2, p42/44-MAPK, and Akt were evaluated using Western blot analysis. aacrjournals.org Similarly, immunoblotting was used to assess the molecular link between adenosine deaminase and A2B receptors in colonic tissue, where this compound was part of a cocktail of antagonists used in functional studies. nih.gov

In Vivo Experimental Models

Rabbit Models for Pupillary Constriction

The rabbit model for pupillary constriction (miosis) is a well-established in vivo model for studying the activity of NK3 receptors and the efficacy of NK3 receptor antagonists. NK3 receptor agonists, such as senktide, induce miosis in conscious rabbits, and this effect can be inhibited by NK3 receptor antagonists like this compound. targetmol.comdcchemicals.commedchemexpress.combiocrick.comnih.govmedchemexpress.eu

In this model, senktide is typically administered intravenously (i.v.) to induce dose-dependent bilateral miosis. biocrick.comnih.gov The degree of pupillary constriction is measured before and after the administration of senktide and in the presence of this compound. biocrick.comnih.gov

This compound has been shown to inhibit senktide-induced miosis in conscious rabbits. targetmol.commedchemexpress.combiocrick.comnih.gov At doses of 0.5 and 1 mg/kg (i.v.), this compound produced a maximum inhibition of 78% of the senktide-induced pupillary constriction. nih.gov This in vivo model in conscious rabbits is considered a good correlate of the in vitro rabbit iris sphincter muscle preparation and is useful for characterizing the pharmacodynamic profile and efficacy of NK3 receptor antagonists. biocrick.com

Data from Rabbit Pupillary Constriction Studies:

| Agonist | This compound Dose (i.v.) | Maximum Inhibition of Miosis | Source |

| Senktide | 0.5 mg/kg | 78% | nih.gov |

| Senktide | 1 mg/kg | 78% | nih.gov |

Rat Models for Fear-Potentiated Startle

Fear-potentiated startle (FPS) is a behavioral paradigm used in rodents, including rats, to assess fear and anxiety responses med-associates.commdpi.comwisc.edu. The procedure typically involves pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), such as a shock med-associates.com. Following conditioning, the presentation of the CS elicits a fear state, which is measured by the potentiation (increase) of the startle reflex amplitude in response to an acoustic startle stimulus delivered during the CS med-associates.comwisc.edu. This method is considered an operational measure of fear and has been observed in both animals and humans wisc.edu.

Studies investigating the role of neurokinin-3 receptors (NK3Rs) in fear responses have utilized this model. Research has shown that activating NK3Rs in the basolateral amygdala (BLA) of rats with the selective agonist senktide augmented the fear-potentiated startle response researchgate.netnih.gov. Crucially, this augmentation of FPS induced by senktide was blocked by the prior injection of this compound, which is described as a selective NK3R antagonist researchgate.netnih.gov. This finding suggests that the activation of NK3Rs in the BLA contributes to increased FPS and that this compound can counteract this effect researchgate.netnih.gov. The mechanisms underlying NK3R-elicited excitation of BLA neurons and enhancement of FPS have been shown to involve the activation of TRPC4/5 channels and the depression of inwardly rectifying K+ (Kir) channels, mediated by PLCβ-dependent depletion of PIP2 nih.gov.

Rodent Models for Axon Regeneration

Rodent models, particularly using rats and mice, are extensively employed to study peripheral nerve injury and the subsequent process of axon regeneration neurofit.comnih.gov. Common models involve sciatic nerve injury, such as transection or crush, which disrupt nerve fibers and neuromuscular function neurofit.comnih.gov. These models allow researchers to assess the potential of interventions to promote nerve repair and the regrowth of axons neurofit.com. Techniques used in these studies include electromyography, gait analysis, and histomorphometry of nerve fibers to evaluate functional recovery and the extent of regeneration neurofit.comnih.gov. While these models are standard for studying axon regeneration, the provided information does not include research specifically detailing the use or effects of this compound within these rodent axon regeneration paradigms.

Analytical Techniques for Structural Characterization

Analytical techniques are crucial for the identification, characterization, and purity assessment of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a liquid mixture semanticscholar.orgspecificpolymers.com. It offers high sensitivity, selectivity, and resolution semanticscholar.org. HPLC is commonly used in the pharmaceutical industry for purity testing and the separation of impurities in drug substances semanticscholar.org. It can be coupled with various detectors, such as UV-Vis detectors, which provide spectroscopic information about the separated components semanticscholar.org. HPLC analysis has been used in the context of this compound, with one source indicating a purity of ≥99% as determined by HPLC cenmed.com.

Computational and Bioinformatics Approaches

Computational and bioinformatics methods play a significant role in modern drug discovery and characterization, including studies involving compounds like this compound. These approaches leverage computational power and biological data to gain insights into molecular properties, interactions, and potential activities.

Bioinformatic Analysis for Small Molecule Mining

Bioinformatic analysis can be applied to mine small molecules, such as this compound, from various datasets and understand their potential biological roles or targets. This involves analyzing chemical structures and related biological data using computational tools. For instance, studies have synthesized novel quinoline (B57606) derivatives considered bioisosters of the NK-3 antagonist this compound and used in silico methods to evaluate their properties and interactions researchgate.netresearchgate.net. This suggests that bioinformatic approaches, potentially including structural comparisons and property predictions, are used in the context of identifying and characterizing compounds structurally related to this compound. The analysis of structure-activity relationships (SARs) for compounds including this compound is also a form of bioinformatic analysis applied to small molecules researchgate.netresearchgate.net.

Querying Public Databases (e.g., LINCS)